2,11-Dioxododecanedioic acid
Description
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Structure
3D Structure
Properties
CAS No. |
107872-86-6 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,11-dioxododecanedioic acid |
InChI |
InChI=1S/C12H18O6/c13-9(11(15)16)7-5-3-1-2-4-6-8-10(14)12(17)18/h1-8H2,(H,15,16)(H,17,18) |
InChI Key |
XWTBYRVJXJECGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)C(=O)O)CCCC(=O)C(=O)O |
Origin of Product |
United States |
Historical Context and Early Investigations of Dicarboxylic Acids
The study of dicarboxylic acids dates back to early investigations into the byproducts of fatty acid metabolism. These initial explorations were pivotal in understanding metabolic pathways such as ω-oxidation. nih.gov The discovery of dicarboxylic acids in biological systems opened the door to further research into their formation, degradation, and physiological roles. nih.gov Over time, the focus expanded from naturally occurring dicarboxylic acids to the synthesis and characterization of a wide array of these compounds, driven by their potential as monomers in the polymer industry and as intermediates in the synthesis of various organic molecules. fraunhofer.de
Current Research Landscape Pertaining to Dioxo Dicarboxylic Acid Structures
Current research into dioxo-dicarboxylic acid structures is multifaceted, exploring their synthesis, properties, and applications. A significant area of investigation involves their use as building blocks for novel polymers and other functional materials. The presence of multiple reactive sites—two carboxylic acid groups and two ketone groups—makes them versatile precursors for complex molecular architectures.
Modern synthetic methods for producing dicarboxylic acids, which can be adapted for dioxo-derivatives, include both chemical and biotechnological approaches. Ozonolysis of unsaturated fatty acids is a well-established chemical method for cleaving carbon-carbon double bonds to form dicarboxylic acids. nih.gov Enzymatic synthesis is also a growing field, offering a more sustainable and selective route to these compounds. nih.gov For instance, research into the yeast Yarrowia lipolytica has demonstrated its ability to accumulate α,ω-dicarboxylic acids. nih.gov
While specific research on 2,11-Dioxododecanedioic acid is limited, studies on related long-chain dicarboxylic acids show their importance in inducing peroxisomal β-oxidation and influencing lipid accumulation in biological systems. nih.gov Furthermore, derivatives of dicarboxylic acids are being investigated for their potential therapeutic effects, such as in managing metabolic disorders. nih.gov
Significance and Academic Relevance of 2,11 Dioxododecanedioic Acid Studies
Conventional Chemical Synthesis Pathways
The chemical synthesis of complex molecules like this compound typically relies on robust, multi-step processes that build the carbon backbone and strategically introduce functional groups. Catalysis plays a pivotal role in enhancing the efficiency and selectivity of these transformations.
Multi-step Synthetic Strategies for Dioxo-Dicarboxylic Acids
The construction of a dioxo-dicarboxylic acid generally involves assembling the carbon chain and then installing the oxygen functionalities. A plausible synthetic route could start from cyclic precursors. For instance, the Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into esters, which can then be hydrolyzed to the corresponding carboxylic acids. beilstein-journals.org A strategy for a dicarboxylic acid could involve the oxidative cleavage of a cyclic diketone. beilstein-journals.org
Another approach involves the functionalization of a pre-existing dicarboxylic acid. For example, starting with dodecanedioic acid, one could envision a multi-step sequence involving activation of the carboxylic acids (e.g., to acid chlorides), followed by reactions to introduce the ketone groups at the C2 and C11 positions. Multi-step syntheses often require protective group strategies to prevent undesired side reactions, especially when multiple functional groups are present. nih.gov The synthesis of related compounds, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, highlights the use of complex multi-step pathways to build highly functionalized molecules from simpler oleanolic acid precursors. nih.gov
Catalytic Approaches in the Synthesis of this compound Precursors
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and sustainability. For a molecule like this compound, catalytic reactions are crucial for creating the C12 backbone and its precursors.
Palladium(II)-catalyzed carboxylation of C-H bonds represents a powerful tool for directly synthesizing dicarboxylic acids from simpler carboxylic acid starting materials. acs.org This method can be applied to both aryl and vinyl C-H bonds, providing a complementary route to traditional methods. acs.org For aliphatic chains, catalytic C-C coupling reactions are essential. For instance, solid acid catalysts like niobic acid have been shown to be effective in the hydroxyalkylation/alkylation of biomass-derived furanics to produce high-carbon fuel precursors, a strategy that could be adapted for building specific carbon backbones. rsc.org
Furthermore, phosphine-catalyzed [3+2] cycloadditions of acyclic 1,7-enynes have been used to create bicyclic ring systems, which can serve as complex precursors for further elaboration into linear chains with controlled stereochemistry. nih.gov
Optimization of Reaction Parameters for Yield and Purity (e.g., Design of Experiments)
To ensure the viability of any synthetic pathway, optimization of reaction conditions is critical. This process involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations to maximize product yield and purity while minimizing reaction time and by-product formation.
A one-variable-at-a-time (OVAT) approach is a common starting point for optimization. rsc.org For example, in the synthesis of benzoic acid via the oxidation of benzaldehyde, parameters such as the type and amount of oxidant (e.g., H₂O₂), catalyst loading, temperature, and solvent were systematically adjusted to achieve the highest yield. nih.gov Similarly, in the Pd-catalyzed synthesis of dicarboxylic acids, extensive screening of oxidants, bases, and solvents was necessary to identify the optimal conditions for catalytic turnover. acs.org
The following table illustrates a typical optimization process for a chemical reaction, based on findings for the synthesis of benzoic acid.
Table 1: Example of Reaction Condition Optimization for the Synthesis of Benzoic Acid
| Entry | Oxidant (equiv.) | Catalyst (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | O₂ balloon | 5 | H₂O | 100 | 16 | 72 | nih.gov |
| 2 | H₂O₂ (1.1) | 5 | H₂O | 100 | 6 | 88 | nih.gov |
| 3 | H₂O₂ (1.5) | 5 | H₂O | 100 | 6 | 85 | nih.gov |
| 4 | H₂O₂ (1.1) | 5 | DMSO | 100 | 8 | 65 | nih.gov |
| 5 | H₂O₂ (1.1) | 5 | H₂O | 80 | 8 | 75 | nih.gov |
| 6 | H₂O₂ (1.1) | 10 | H₂O | 100 | 5 | 95 | nih.gov |
This table is an illustrative example based on the optimization of a related reaction and does not represent the direct synthesis of this compound.
Enzymatic and Biocatalytic Synthesis Routes for Dioxo-Dicarboxylic Acids
Biocatalysis offers an environmentally friendly and highly selective alternative to conventional chemical synthesis. The use of microorganisms and isolated enzymes to produce dicarboxylic acids from renewable feedstocks is a rapidly advancing field. rsc.orgbohrium.com
Microbial Production Pathways for Bio-based Dicarboxylic Acids
Microorganisms, particularly yeasts like Candida tropicalis, can convert long-chain fatty acids and n-alkanes into α,ω-dicarboxylic acids. nih.gov The primary mechanism is the ω-oxidation pathway. This pathway involves a series of enzymatic steps:
Hydroxylation: A cytochrome P450 monooxygenase hydroxylates the terminal methyl group of the fatty acid to form an ω-hydroxy fatty acid.
Oxidation: Alcohol and aldehyde dehydrogenases further oxidize the terminal hydroxyl group to a carboxylic acid, yielding the α,ω-dicarboxylic acid.
Engineered strains of C. tropicalis have achieved high titers for various dicarboxylic acids. For example, by amplifying P450 genes and blocking the competing β-oxidation pathway, production of dodecanedioic acid (C12) has reached up to 140 g/L from its corresponding fatty acid. nih.gov The production of this compound would require further enzymatic modifications to introduce the ketone functionalities, possibly through the selective oxidation of hydroxyl intermediates.
The following table summarizes the microbial production of various dicarboxylic acids, highlighting the potential of these biological systems.
Table 2: Microbial Production of Various Dicarboxylic Acids
| Dicarboxylic Acid (Carbon #) | Microorganism | Substrate | Achieved Titer (g/L) | Reference |
|---|---|---|---|---|
| Adipic Acid (C6) | Engineered C. tropicalis | Fatty Acids/Alkanes | 50 | nih.gov |
| Sebacic Acid (C10) | Candida species | Fatty Acids/Alkanes | N/A | rsc.org |
| Dodecanedioic Acid (C12) | Engineered C. tropicalis | Fatty Acids/Alkanes | 140 | nih.gov |
| Brassylic Acid (C13) | Candida species | n-Tridecane | N/A | nih.gov |
| Tetradecanedioic Acid (C14) | Engineered C. tropicalis | Fatty Acids/Alkanes | 210 | nih.gov |
| Octadecanedioic Acid (C18) | Engineered C. tropicalis | Fatty Acids/Alkanes | 100 | nih.gov |
Enzyme Engineering for Specificity and Efficiency in Fatty Acid Synthesis
To create novel biocatalytic pathways and improve the production of specific molecules like this compound, scientists employ enzyme engineering. nih.govrsc.org This involves modifying the structure of enzymes to alter their substrate specificity, catalytic activity, and stability. mdpi.comsdu.edu.cn
Key targets for engineering in dicarboxylic acid synthesis include:
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the initial hydroxylation step in the ω-oxidation pathway. Rational design and directed evolution can be used to enhance their activity towards specific chain-length fatty acids and even introduce different types of oxidative functions. nih.gov For example, mutants of CYP102A1 have been developed with altered substrate specificities. google.com
Carboxylic Acid Reductases (CARs): These enzymes convert carboxylic acids to aldehydes, which are key intermediates. Engineering CARs can improve their specificity for shorter or medium-chain fatty acids, diverting metabolic flux towards desired products. pnas.org
Lipases and Esterases: These enzymes can be used in cascade reactions for the synthesis and modification of fatty acid derivatives. researchgate.net
By combining engineered enzymes in multi-step biocatalytic cascades, it is possible to produce complex molecules from simple, renewable starting materials. nih.gov A hypothetical pathway to this compound could involve an engineered P450 to produce 2,11-dihydroxydodecanedioic acid, followed by a specific alcohol dehydrogenase to perform the double oxidation to the final dioxo product.
Table 3: Examples of Enzyme Engineering Strategies in Fatty Acid Synthesis
| Enzyme Class | Engineering Strategy | Objective | Outcome | Reference |
|---|---|---|---|---|
| Fatty Acid Hydratase (FAHY) | Rational Design (Three-residue mutant) | Reverse regioselectivity for linoleic acid hydroxylation. | Shifted ratio of 10-OH to 13-OH regioisomers from 99:1 to 12:88. | nih.gov |
| Carboxylic Acid Reductase (MmCAR) | Modification of the R domain | Improve specificity for shorter chain fatty acids for MCFOH production. | Altered substrate preference, increasing production of specific medium-chain fatty alcohols. | pnas.org |
| Cytochrome P450 (CYP153A33) | Rational Design (M228L mutation) & Fusion Protein | Enhance catalytic activity on trans-2-decenoic acid. | Created a self-sufficient P450 with high activity for terminal hydroxylation. | nih.gov |
| Lipase (Tll) | Fusion with P450 (OleTJE) | Enable direct transformation of triglycerides. | Chimeric enzyme capable of converting triglycerides into 1-alkenes. | sdu.edu.cn |
Novel Biocatalytic Systems for this compound Production
The industrial synthesis of complex molecules such as dicarboxylic acids is increasingly shifting towards more sustainable and environmentally benign biocatalytic routes. nih.gov While specific biocatalytic systems for the direct production of this compound are not extensively detailed in current literature, significant advances have been made in developing novel biocatalytic platforms for the synthesis of its structural precursor, dodecanedioic acid (DDA), and other long-chain α,ω-dicarboxylic acids (DCAs). acs.orgresearchgate.net These systems primarily leverage the ω-oxidation pathway found in various microorganisms, which can be engineered to achieve high yields and specificities. researchgate.netnih.gov
The core of these biocatalytic systems is the ω-oxidation pathway, a multi-step enzymatic cascade that converts the terminal methyl group of a fatty acid into a carboxylic acid functional group. nih.govwikipedia.org This process typically involves three key enzymatic reactions:
Terminal Hydroxylation : The pathway is initiated by a cytochrome P450 monooxygenase (CYP), which hydroxylates the terminal (ω) carbon of a fatty acid substrate, such as dodecanoic acid (lauric acid). microbenotes.comwikipedia.org This reaction is rate-limiting and requires molecular oxygen and a source of reducing equivalents, typically NADPH, which is supplied via a companion protein, cytochrome P450 reductase. microbenotes.comuniprot.org
Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an ω-aldehyde. wikipedia.org This step is catalyzed by either a fatty alcohol oxidase (FAO) or an alcohol dehydrogenase. researchgate.netnih.gov
Oxidation to Carboxylic Acid : Finally, a fatty aldehyde dehydrogenase oxidizes the terminal aldehyde group to a carboxylic acid, yielding the final α,ω-dicarboxylic acid product. researchgate.netwikipedia.org
Table 1: The Enzymatic Cascade of ω-Oxidation for Dicarboxylic Acid Synthesis
| Step | Enzyme Class | Substrate | Product | Source |
|---|---|---|---|---|
| 1 | Cytochrome P450 Monooxygenase (CYP) | Fatty Acid (e.g., Dodecanoic Acid) | ω-Hydroxy Fatty Acid | researchgate.netmicrobenotes.comwikipedia.org |
| 2 | Fatty Alcohol Oxidase / Dehydrogenase | ω-Hydroxy Fatty Acid | ω-Aldehydo Fatty Acid | researchgate.netnih.govwikipedia.org |
Research has focused on harnessing and optimizing this pathway in various microbial hosts. The yeast Candida tropicalis has been a subject of significant industrial interest due to its natural ability to convert fatty acids into DCAs. researchgate.netnih.gov Strains are often genetically engineered to enhance production by inactivating the competing β-oxidation pathway, which normally degrades fatty acids for energy. nih.govnih.gov This blockage forces the carbon flux through the ω-oxidation pathway, leading to the accumulation of DCAs. researchgate.netnih.gov Members of the CYP52A family of cytochrome P450s are crucial in catalyzing the initial hydroxylation step in Candida species. researchgate.netnih.gov
More recently, novel synthetic biocatalytic systems have been developed by heterologously expressing the entire ω-oxidation pathway in more tractable microbial hosts like Escherichia coli. acs.orgnih.gov These engineered E. coli strains can efficiently produce various DCAs, including dodecanedioic acid, from renewable feedstocks such as fatty acids and plant oils. acs.orgnih.gov One study demonstrated that an engineered E. coli strain could produce up to 159 mg/L of C12 DCA from dodecanoic acid. nih.gov The use of engineered consortia of E. coli, where different modules of a biocatalytic pathway are expressed in separate cells, represents another innovative approach to reduce metabolic burden and optimize production. nih.gov
Table 2: Examples of Biocatalytic Systems for Dodecanedioic Acid (C12 DCA) Production
| Biocatalyst | Substrate | Key Enzymes / Pathway | Reported Production Metrics | Source |
|---|---|---|---|---|
| Engineered Escherichia coli | Dodecanoic Acid (1 g/L) | Heterologously expressed CYP450-mediated ω-oxidation pathway | 159 mg/L C12 DCA | acs.orgnih.gov |
| Candida tropicalis ATCC20962 | Oleic Acid | Endogenous ω-oxidation pathway (β-oxidation blocked) | Productivity up to 0.5 g/L/h for C18 DCA | nih.gov |
These novel biocatalytic systems offer a promising, cost-effective, and sustainable alternative to traditional chemical synthesis for producing high-value dicarboxylic acids from renewable resources. acs.orgnih.gov Further research into enzyme engineering and pathway optimization may pave the way for the direct biocatalytic synthesis of more complex functionalized molecules like this compound.
Reactions Involving the Carboxylic Acid Functionalities
The presence of two carboxylic acid groups in this compound allows it to undergo typical reactions of this functional group, such as esterification, amidation, and the formation of cyclic derivatives like anhydrides and imides.
Esterification and Amidation Reactions
Esterification: this compound can react with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. chemguide.co.uklibretexts.org This reaction, known as Fischer esterification, is a reversible condensation reaction where water is eliminated. libretexts.orgscienceready.com.au The reaction is typically heated to increase the rate and may be performed under reflux. chemguide.co.ukscienceready.com.au The use of a dehydrating agent like concentrated sulfuric acid shifts the equilibrium towards the product side, increasing the ester yield. scienceready.com.au For instance, the reaction with methanol (B129727) would yield dimethyl 2,11-dioxododecanedioate. The general mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol. chemguide.co.uk
The efficiency of esterification can be influenced by steric hindrance. Reactions with less sterically hindered alcohols like methanol generally proceed with higher yields compared to bulkier alcohols like tert-butanol. orgsyn.org Alternative methods for esterification under milder, non-acidic conditions involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dialkylaminopyridine. orgsyn.org
Amidation: The carboxylic acid groups can also react with ammonia (B1221849) or primary and secondary amines to form amides. lookchemmall.comunits.it These reactions often require activation of the carboxylic acid. lookchemmall.comnih.gov Common methods involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine. nih.gov The use of a non-nucleophilic base like pyridine (B92270) is often employed to neutralize the acid byproduct. units.it Boric acid has also been explored as a green and inexpensive catalyst for direct amidation reactions. orgsyn.org
Table 1: Common Reagents and Conditions for Esterification and Amidation
| Reaction | Reagents | Catalyst/Activator | Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ | Heat, Reflux | Diester |
| Esterification | Alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dialkylaminopyridine | Room Temperature | Diester |
| Amidation | Amine (Primary or Secondary) | EDC, HOBt | Mild Conditions | Diamide |
| Amidation | Amine | Boric Acid | Heat | Diamide |
Anhydride (B1165640) and Imide Formation
Anhydride Formation: Intramolecular anhydride formation from a linear dicarboxylic acid like this compound is not typically favored due to the large ring size that would be formed. The formation of cyclic anhydrides is more common for dicarboxylic acids that can form stable five- or six-membered rings, such as succinic or glutaric acid, upon heating. salempress.comlibretexts.orgcoconote.applibretexts.org The synthesis of linear anhydrides can sometimes be achieved by reacting a carboxylic acid with an acid chloride or by using strong dehydrating agents, though this is less common. salempress.comlibretexts.org
Imide Formation: Similar to anhydride formation, the direct formation of a monomeric cyclic imide from this compound is unlikely due to the large ring that would result. Imides are typically synthesized by heating dicarboxylic acids or their anhydrides with ammonia or primary amines. wikipedia.org This condensation reaction proceeds through an intermediate amic acid. beilstein-journals.org While intermolecular reactions are rare, the intramolecular cyclization of an amic acid is much faster. wikipedia.org Polyimides, which are high-strength polymers, are formed from the reaction of dicarboxylic acids (or their derivatives) with diamines. wikipedia.org
Reactions at the Ketone Moieties
The two ketone functional groups in this compound are sites for a variety of nucleophilic addition and condensation reactions, as well as reactions involving the adjacent alpha-carbons.
Carbonyl Additions and Condensations
The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the carbonyl oxygen is subsequently protonated to form an alcohol. libretexts.org
Common nucleophilic addition reactions include:
Reaction with Cyanide: Addition of hydrogen cyanide (HCN) to the ketone groups forms cyanohydrins. This reaction is significant in organic synthesis as it extends the carbon chain. savemyexams.com
Reaction with Hydrazine (B178648) Derivatives: Ketones react with hydrazine derivatives like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form hydrazones. savemyexams.com The product of the reaction with 2,4-DNPH is typically a colored precipitate, which can be used for identification. savemyexams.com
Formation of Imines and Enamines: Ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. youtube.com These reactions are often acid-catalyzed and are reversible. youtube.com
Condensation reactions, such as the aldol (B89426) condensation, can also occur at the ketone position, particularly if there are alpha-hydrogens present. libretexts.org
Table 2: Examples of Carbonyl Addition Reactions
| Reactant | Product Type | Key Features |
| HCN | Cyanohydrin | Carbon chain extension |
| 2,4-DNPH | Hydrazone | Forms a colored precipitate, used for identification |
| Primary Amine (R-NH₂) | Imine | Formation of a C=N double bond |
| Secondary Amine (R₂NH) | Enamine | Formation of a C=C-N structure |
Alpha-Carbon Reactivity and Derivatives
The carbon atoms adjacent to the ketone groups (alpha-carbons) and the hydrogens attached to them (alpha-hydrogens) exhibit enhanced reactivity. libretexts.org The carbonyl group makes the alpha-hydrogens acidic, allowing for their removal by a base to form an enolate ion. libretexts.orglibretexts.org This enolate is a key intermediate in several reactions.
Halogenation: In the presence of an acid or base catalyst, the alpha-carbons can be halogenated. pressbooks.pub Under acidic conditions, typically one alpha-hydrogen is replaced by a halogen. pressbooks.pub In basic conditions, multiple halogenations can occur. pressbooks.pub
Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an alkylation reaction, forming a new carbon-carbon bond at the alpha-position. libretexts.orgyoutube.com
Aldol and Claisen-type Reactions: The enolate can attack another carbonyl group in an aldol addition or condensation reaction. libretexts.orgmsu.edu While the Claisen condensation specifically involves esters, the underlying principle of enolate chemistry is similar. libretexts.orgmsu.edu
The presence of two carbonyl groups provides multiple sites for these reactions, potentially leading to a variety of derivatives. libretexts.org
Oxidation-Reduction (Redox) Chemistry of this compound
The term oxidation originally referred to reactions involving the addition of oxygen. ncert.nic.in In organic chemistry, oxidation often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.org Conversely, reduction is the gain of electrons, often manifested as a gain of hydrogen or loss of oxygen. libretexts.org
Oxidation: The ketone functional groups in this compound are generally resistant to oxidation under mild conditions. savemyexams.com Strong oxidizing agents would be required, and such reactions might lead to the cleavage of carbon-carbon bonds. savemyexams.com The alkane chain itself can be oxidized under harsh conditions. ucr.edu
Reduction: The ketone groups can be reduced to secondary alcohols, and the carboxylic acid groups can be reduced to primary alcohols.
Reduction of Ketones: The ketone groups can be selectively reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄). msu.edu This would yield 2,11-dihydroxy-dodecanedioic acid.
Reduction of Carboxylic Acids and Ketones: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the carboxylic acid groups. units.itmsu.edu LiAlH₄ will also reduce the ketone groups. The complete reduction of this compound with LiAlH₄ would yield a dodecane-1,2,11,12-tetraol.
The specific outcome of a redox reaction depends on the reagent used and the reaction conditions. ncert.nic.inlibretexts.org
Reaction Pathway Elucidation and Intermediate Characterization
The formation of this compound can be hypothetically achieved through the ozonolysis of a cyclododecene (B75492) derivative. Ozonolysis is a robust method for cleaving carbon-carbon double bonds to form carbonyl compounds, and with an oxidative workup, it can yield carboxylic acids. wikipedia.org
A plausible precursor for the synthesis of this compound is a symmetrically substituted cyclododecene, which upon oxidative cleavage would yield the target molecule. The reaction would proceed through a series of well-defined intermediates as described by the Criegee mechanism. wikipedia.orgmsu.edu
Inferred Ozonolysis Pathway:
Formation of the Primary Ozonide (Molozonide): The reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the double bond of the cyclododecene precursor. This concerted reaction forms an unstable five-membered ring intermediate known as the primary ozonide or molozonide. msu.edu
Decomposition to Carbonyl Oxide and Carbonyl Compound: The molozonide is highly unstable and rapidly undergoes cycloreversion to cleave the carbon-carbon and oxygen-oxygen bonds. This fragmentation yields a carbonyl oxide (also known as a Criegee intermediate) and a carbonyl compound (an aldehyde or ketone).
Formation of the Secondary Ozonide (Trioxolane): The carbonyl oxide and the carbonyl compound can then recombine in a second 1,3-dipolar cycloaddition to form a more stable five-membered ring called the secondary ozonide or trioxolane.
Oxidative Workup to Yield the Final Product: Following the formation of the ozonide, an oxidative workup is performed to convert the intermediate fragments into the final dicarboxylic acid. Common reagents for this step include hydrogen peroxide. The workup cleaves the secondary ozonide and oxidizes the terminal carbon atoms to carboxylic acids, yielding this compound.
Characterization of Intermediates:
The direct observation and characterization of the intermediates in ozonolysis are challenging due to their transient nature. However, their existence is supported by a wealth of mechanistic studies on various alkenes.
| Intermediate | General Characterization Method | Expected Observations for the Synthesis of this compound |
| Primary Ozonide (Molozonide) | Low-temperature NMR spectroscopy | Would exhibit characteristic signals for the methine and oxygenated carbon atoms of the five-membered ring. Its instability makes direct observation difficult. |
| Carbonyl Oxide (Criegee Intermediate) | Trapping experiments, transient absorption spectroscopy | Can be trapped by protic solvents like alcohols. Its presence is largely inferred from the final products and isotopic labeling studies. |
| Secondary Ozonide (Trioxolane) | NMR spectroscopy, isolation at low temperatures | Generally more stable than the primary ozonide and can sometimes be isolated and characterized by NMR and IR spectroscopy, showing signals corresponding to the trioxolane ring structure. |
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2,11-Dioxododecanedioic acid, the chemical shifts and splitting patterns of the proton signals would confirm the arrangement of the methylene (B1212753) groups along the carbon chain. Due to the molecule's symmetry, protons in equivalent positions would have the same chemical shift, simplifying the spectrum. The protons on the carbons alpha to the carboxylic acid groups (C3 and C10) and the ketone groups (C1 and C12 are the carboxyl carbons, the ketones are at C2 and C11) would be the most deshielded, appearing furthest downfield.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂-C(O)OH (C3, C10) | ~2.6 | Triplet |
| -CH₂-C(O)- (C4, C9) | ~2.2-2.4 | Multiplet |
| -CH₂- chain (C5-C8) | ~1.3-1.7 | Multiplet |
Note: These are predicted values based on the chemical structure. Actual experimental values may vary based on solvent and other conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, the spectrum would be characterized by distinct signals for the carboxylic acid carbons and the ketone carbonyl carbons, which are highly deshielded and appear at the downfield end of the spectrum. The signals for the methylene carbons would appear in the upfield region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (Ketone, C2, C11) | ~205-215 |
| C (O)OH (Carboxylic Acid, C1, C12) | ~175-185 |
| C H₂-C(O)OH (C3, C10) | ~35-45 |
| C H₂-C(O)- (C4, C9) | ~25-35 |
| C H₂- chain (C5-C8) | ~20-30 |
Note: These are predicted values. The symmetry of the molecule would result in 6 unique carbon signals.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₂H₁₈O₆), the molecular weight is 258.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 258. The fragmentation of this ion would likely proceed through characteristic pathways for ketones and carboxylic acids. Key fragmentation events would include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions.
McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Decarboxylation: Loss of a carboxyl group (-COOH) as CO₂ and H, or loss of the entire group.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 258 | [M]⁺˙ Molecular Ion |
| 240 | [M - H₂O]⁺˙ |
| 213 | [M - COOH]⁺ |
Note: These are predicted fragments. The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be dominated by the characteristic absorptions of its carboxylic acid and ketone groups.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 2500-3300 | Carboxylic Acid | O-H Stretch (very broad) |
| ~2940, ~2860 | Alkane | C-H Stretch |
| ~1740-1760 | Carboxylic Acid | C=O Stretch |
| ~1715 | Ketone | C=O Stretch |
Note: The two C=O stretches (acid and ketone) might overlap, potentially appearing as a single, broad, and strong absorption band around 1720 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Chromophores, or light-absorbing groups, are responsible for a molecule's UV-Vis spectrum. In this compound, the carbonyl groups of the ketones and carboxylic acids are the primary chromophores. These groups are expected to exhibit a weak absorption band corresponding to the n → π* (non-bonding to pi-antibonding) electronic transition. Since the carbonyl groups are not conjugated, the absorption maximum (λ_max) would be expected in the UV region, typically around 270-290 nm, with a low molar absorptivity (ε). frontiersin.org
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of matter. It is particularly valuable for studying metal ions in various environments, including in coordination complexes with organic ligands. uiowa.edu
While there is no specific XAS data for this compound, the technique is highly relevant for studying how dicarboxylic acids, as a class, coordinate with metal ions. If this compound were used as a ligand to form a metal complex, XAS could provide critical information about the metal's coordination environment. metall-mater-eng.comnih.gov
By tuning the X-ray energy to a specific absorption edge of the metal atom, one can obtain:
Oxidation State: The energy of the absorption edge is sensitive to the oxidation state of the metal ion. metall-mater-eng.com
Coordination Geometry: The pre-edge features of the spectrum can give clues about the coordination symmetry (e.g., octahedral vs. tetrahedral).
Bond Distances and Coordination Number: The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the distances to neighboring atoms (e.g., M-O bond lengths from the carboxylate groups), the number of these neighbors (coordination number), and their atomic identity. uiowa.edunih.gov
Thus, XAS is an indispensable tool for characterizing the resulting complexes when dicarboxylic acids are used in materials science, catalysis, or environmental applications to bind metals. metall-mater-eng.com
Crystallographic Studies for Solid-State Structure Determination
Crystallographic studies, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. Such an analysis of this compound would provide definitive information on its bond lengths, bond angles, and intermolecular interactions, which govern its macroscopic properties.
For a long-chain dicarboxylic acid, the solid-state structure is heavily influenced by hydrogen bonding between the carboxylic acid groups. These interactions typically lead to the formation of well-defined supramolecular structures, such as chains or sheets. The presence of the two keto groups within the aliphatic chain of this compound would introduce additional polar interactions, potentially influencing the crystal packing.
The process of obtaining a crystal structure begins with the growth of a suitable single crystal. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available, it is possible to predict the likely crystallographic parameters based on studies of similar long-chain dicarboxylic acids. For instance, it would be expected to crystallize in a monoclinic or triclinic system, which are common for such molecules. The table below presents hypothetical crystallographic data for this compound, based on known structures of analogous compounds.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5 |
| b (Å) | 8.2 |
| c (Å) | 25.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1125 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.28 |
This table is illustrative and provides expected values based on the crystallographic data of similar long-chain dicarboxylic acids.
The detailed structural information obtained from crystallographic studies is crucial for understanding the physicochemical properties of this compound and for designing materials with specific properties.
Theoretical and Computational Investigations of 2,11 Dioxododecanedioic Acid
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the electronic structure and energetic properties of molecules. For a molecule like 2,11-dioxododecanedioic acid, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules such as this compound. DFT calculations can provide valuable information on the molecule's optimized geometry, electronic energy, and the distribution of electron density.
For this compound, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The resulting electronic energy can be used to assess the relative stability of different conformations of the molecule. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations can be employed to obtain a more precise description of its electronic structure and to calculate various molecular properties such as vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. These calculations can also be used to determine polarizability and hyperpolarizability, which are important for understanding the molecule's response to an external electric field. Due to the size of this compound, applying high-level ab initio methods can be computationally expensive. However, fragmentation methods or the use of smaller model systems representing the functionalized parts of the molecule can make these calculations more feasible.
Natural Bond Orbital (NBO) Analysis and Electron Density Distribution
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in molecules and the interactions between orbitals. It provides a localized picture of bonding that is consistent with Lewis structures.
In the case of this compound, NBO analysis can be used to:
Analyze the hybridization of the atoms and the nature of the chemical bonds (e.g., sigma and pi bonds in the carbonyl and carboxyl groups).
Quantify the charge distribution by calculating the natural atomic charges on each atom. This would reveal the polarity of the C=O and O-H bonds.
Investigate hyperconjugative interactions , which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the lone pairs of the oxygen atoms and the anti-bonding orbitals of adjacent sigma bonds can be quantified.
Table 2: Illustrative NBO Analysis Data for Key Functional Groups in this compound
| Atom | Natural Atomic Charge (e) | Hybridization |
| C (carbonyl) | +0.55 | sp² |
| O (carbonyl) | -0.50 | sp² |
| C (carboxyl) | +0.70 | sp² |
| O (carboxyl OH) | -0.65 | sp² |
| H (carboxyl) | +0.45 | s |
Note: This table presents hypothetical data to illustrate the output of an NBO analysis.
Spin Density Distribution (SDD) Analysis in Radical Reactions
Spin Density Distribution (SDD) analysis is particularly relevant when studying the reactivity of molecules in radical reactions. If this compound were to participate in a reaction involving the formation of a radical, for example, through hydrogen abstraction from one of the carbon atoms, SDD analysis would be crucial.
This analysis, typically performed using unrestricted DFT or ab initio methods, calculates the distribution of the unpaired electron's spin density across the molecule. The atoms with the highest spin density are generally the most reactive sites in the radical. For a radical of this compound, the spin density would likely be delocalized over several atoms, and the extent of this delocalization would influence the radical's stability and subsequent reaction pathways.
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, they are often limited to single molecules or small clusters at a static (0 Kelvin) state. Molecular mechanics and dynamics simulations are better suited for studying the conformational landscape and dynamic behavior of larger molecules like this compound.
Conformational Analysis and Flexibility
The long aliphatic chain of this compound allows for a high degree of conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.
Molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS) can be used to perform a systematic search of the conformational space. This involves rotating the dihedral angles along the carbon-carbon single bonds and calculating the potential energy for each conformation. The results of such an analysis would reveal the most probable shapes the molecule adopts. It is expected that the linear, extended conformation would be one of the low-energy structures, but folded conformations stabilized by intramolecular interactions, such as hydrogen bonding between the two terminal carboxylic acid groups, could also be significant.
Intermolecular Interactions
The physicochemical properties and behavior of this compound in various states are governed by the nature and strength of its intermolecular interactions. As a dicarboxylic acid, its structure, featuring two carboxyl groups and a ten-carbon aliphatic chain, allows for a variety of interactions.
The primary intermolecular forces at play are:
Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. slideshare.net This leads to strong intermolecular hydrogen bonds between molecules, resulting in higher boiling and melting points compared to similar compounds lacking these groups. slideshare.net These interactions are crucial for the formation of dimers or extended polymeric chains in the solid state.
The solubility of dicarboxylic acids is a balance between the polar carboxyl groups and the nonpolar hydrocarbon chain. While lower-molecular-weight dicarboxylic acids are highly soluble in water due to effective hydrogen bonding, solubility tends to decrease as the carbon chain lengthens. slideshare.net
Table 1: Summary of Intermolecular Interactions in this compound
| Interaction Type | Description | Structural Origin | Relative Strength |
|---|---|---|---|
| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom on one molecule and a highly electronegative atom (oxygen) on another. | Two -COOH groups | Strong |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Polar C=O and O-H bonds | Moderate |
| London Dispersion Forces | Temporary attractive force resulting from the random motion of electrons that creates instantaneous dipoles. | Long C10H16 aliphatic chain | Weak but cumulatively significant |
Computational methods like ab initio molecular dynamics (AIMD) can be employed to simulate the conformational landscape of dicarboxylic acids, accounting for how complex intermolecular interactions can stabilize different conformers, particularly in the condensed phase. nih.gov
Computational Approaches to Structure-Reactivity/Activity Relationships (QSPR/QSAR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its physical properties or biological activity, respectively. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties or activities.
For this compound, a QSPR/QSAR study would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated from the 2D and 3D structure of the molecule. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Development: Statistical methods, including machine learning algorithms like multiple linear regression (MLR), k-nearest neighbors (KNN), or neural networks (BPNN), are used to build a model that links the descriptors to a specific property or activity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. researchgate.net
The goal is to develop a predictive model that can estimate the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net
Table 2: Potential Descriptors for a QSPR/QSAR Study of this compound
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Size, composition, and basic connectivity |
| Topological | Valence Connectivity Index, Information-Theoretic Index | Shape, size, branching, and cyclicity of the molecular graph researchgate.net |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and determining the structure and energy of transition states. youtube.com For a molecule like this compound, these methods can be applied to understand its reactivity in various chemical transformations common to dicarboxylic acids, such as esterification, amidation, and polymerization. slideshare.nettutorsglobe.com
The process typically involves:
Mapping the Potential Energy Surface (PES): Quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to map the energy of the system as the reactants are converted into products. The reaction pathway is the lowest energy path on this surface.
Locating the Transition State (TS): The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. youtube.com Sophisticated algorithms are used to locate this specific geometry.
Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A true minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com
This analysis provides critical insights into the reaction's feasibility (kinetics) and the factors that influence its rate. For example, in the polyesterification of this compound with a diol, computational analysis could reveal the precise mechanism of nucleophilic attack on the carbonyl carbon and the subsequent proton transfer steps, allowing for a detailed understanding of the catalytic cycle.
Biochemical Pathways and Biological Roles of 2,11 Dioxododecanedioic Acid and Analogues
Metabolic Transformations and Biotransformations in Biological Systems
The metabolism of dicarboxylic acids is a crucial alternative pathway for fatty acid oxidation, particularly when the primary mitochondrial β-oxidation pathway is overwhelmed or impaired. The introduction of oxo groups on the carbon chain of 2,11-Dioxododecanedioic acid suggests a unique metabolic profile compared to its non-ketonic analogue, dodecanedioic acid.
While specific in vivo and in vitro metabolic studies on this compound are not extensively documented, the metabolism of structurally related dicarboxylic acids has been investigated. Long-chain dicarboxylic acids are primarily formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. This process involves a series of enzymatic reactions initiated by cytochrome P450 monooxygenases. Once formed, these dicarboxylic acids are transported to peroxisomes for further degradation.
Studies on dodecanedioic acid (DC12), the non-dioxo analogue, have shown that it can be metabolized in both peroxisomes and mitochondria. When administered to mice, DC12 undergoes β-oxidation, leading to the formation of shorter-chain dicarboxylic acids. researchgate.net This indicates that a similar chain-shortening process could be a plausible metabolic route for this compound. However, the presence of the ketone groups at positions 2 and 11 would likely necessitate additional enzymatic steps, such as reduction of the keto groups by reductases, before or during the β-oxidation process.
The metabolism of dicarboxylic acids is particularly active in the liver and kidneys. nih.gov Research indicates that dodecanedioic acid can serve as an energy substrate, and its infusion has been shown to decrease plasma glucose levels in non-insulin-dependent diabetic patients. nih.gov This suggests that this compound, if metabolized to provide energy, could have similar effects on glucose metabolism.
The primary enzymatic pathway for the degradation of dicarboxylic acids is peroxisomal β-oxidation. nih.govnih.govresearchgate.net This process involves a series of four enzymatic reactions that sequentially shorten the carbon chain, producing acetyl-CoA and a shorter dicarboxylic acid. For this compound, the β-oxidation process would likely be initiated from either of the carboxyl ends.
The presence of the 2-oxo group makes the initial step of β-oxidation challenging for the standard acyl-CoA dehydrogenase. It is plausible that an initial reduction of this keto group to a hydroxyl group by a reductase enzyme is required to allow the β-oxidation spiral to commence. Similarly, as the chain is shortened from one end, the 11-oxo group would eventually be positioned closer to the reactive end, potentially requiring another reduction step for complete degradation.
The enzymes involved in the β-oxidation of dicarboxylic acids include acyl-CoA oxidases, multifunctional enzymes (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and β-ketoacyl-CoA thiolases. researchgate.net It is hypothesized that specific isoforms of these enzymes, potentially with broader substrate specificity, are involved in the degradation of modified dicarboxylic acids like this compound. While mitochondrial β-oxidation also contributes to dicarboxylic acid metabolism, it is generally considered to be less significant than the peroxisomal pathway. nih.gov
| Potential Metabolic Pathway for this compound | Description | Key Enzymes (Hypothesized) |
| Initial Reduction | The ketone groups at positions 2 and 11 may be reduced to hydroxyl groups to facilitate further metabolism. | Ketoacyl Reductases |
| Peroxisomal β-oxidation | Chain-shortening of the dicarboxylic acid from either carboxyl end, producing acetyl-CoA and shorter-chain dicarboxylic acids. | Acyl-CoA Oxidase, Multifunctional Enzyme, β-Ketoacyl-CoA Thiolase |
| Mitochondrial β-oxidation | A secondary pathway for the degradation of dicarboxylic acids, contributing to a lesser extent. | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |
Interaction with Biological Macromolecules
The biological effects of this compound are likely mediated through its interactions with various proteins, including receptors and enzymes. These interactions can lead to the modulation of cellular signaling pathways and metabolic processes.
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are well-known ligands for PPARs, a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. nih.gov Endogenous fatty acids have been shown to bind to and activate PPARα. nih.gov Given its structure as a long-chain fatty acid derivative, it is plausible that this compound or its metabolites could act as ligands for PPARs. Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid catabolism. nih.gov This suggests a potential feedback mechanism where the compound could promote its own degradation.
HMG-CoA Reductase, ACAT, and LCAT:
HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis. nih.gov While direct binding studies of this compound with HMG-CoA reductase are not available, some dicarboxylic acids and their derivatives have been investigated as potential modulators of lipid metabolism.
Acyl-CoA: Cholesterol Acyltransferase (ACAT): ACAT is responsible for the esterification of cholesterol. nih.gov Specific inhibitors of ACAT2 are being explored for the treatment of atherosclerosis. nih.gov The interaction of this compound with ACAT has not been reported.
Lecithin-Cholesterol Acyltransferase (LCAT): LCAT plays a crucial role in reverse cholesterol transport. nih.gov There is no available data on the direct interaction of this compound with LCAT.
The presence of the chemically reactive dioxo functional groups in this compound suggests that it could potentially modulate the activity of various enzymes. The keto groups can engage in different types of chemical interactions, including nucleophilic attack by amino acid residues in the active sites of enzymes. However, specific studies detailing the modulation of enzyme activities by this compound are currently lacking.
Role as a Metabolic Intermediate or Signaling Molecule
Beyond its role as a substrate for energy production, this compound or its metabolites could function as metabolic intermediates or signaling molecules, influencing various cellular processes.
Dicarboxylic acids, in general, are considered important metabolic intermediates. For instance, dodecanedioic acid can be metabolized to succinyl-CoA, which is an intermediate in the citric acid cycle. nih.gov This links the metabolism of dicarboxylic acids directly to central carbon metabolism.
Investigation of Natural Occurrence in Biological Extracts (e.g., fungal secretomes)
The natural occurrence of this compound in biological extracts, particularly from sources such as fungal secretomes, is not extensively documented in scientific literature. However, research into the metabolic pathways of various fungi, especially yeasts, reveals a significant capacity for producing a variety of long-chain dicarboxylic acids (DCDAs), which are structural analogues. The investigation into these related compounds provides a basis for understanding the potential biosynthetic origins of dicarboxylic acids.
Fungi, particularly yeasts of the genus Candida, have been a primary focus for the biotechnological production of DCDAs. fraunhofer.denih.gov These microorganisms utilize the ω-oxidation pathway to convert fatty acids or alkanes into their corresponding α,ω-dicarboxylic acids. fraunhofer.desemanticscholar.org This process is a key area of study, not for the natural harvesting of these compounds, but for engineering microbial "cell factories" for industrial synthesis.
Research has focused on genetically modifying yeast strains, such as Candida tropicalis, to enhance the production of long-chain DCDAs. nih.gov These modifications often involve disrupting the β-oxidation pathway, which is responsible for the degradation of fatty acids and dicarboxylic acids. fraunhofer.de By blocking this degradation pathway, the accumulation of DCDAs is significantly increased. nih.gov
Further metabolic engineering efforts have targeted the amplification of genes in the ω-oxidation pathway, such as those encoding for cytochrome P450 monooxygenase and NADPH-cytochrome reductase. nih.gov These enzymes are critical in the terminal oxidation of fatty acids to dicarboxylic acids. Such engineered strains of Candida tropicalis have demonstrated the ability to produce a range of saturated and unsaturated dicarboxylic acids with chain lengths from 12 to 22 carbons. nih.govsemanticscholar.org
While these studies highlight the fungal machinery capable of synthesizing long-chain DCDAs, they primarily describe engineered systems for production rather than the isolation of these compounds from natural fungal secretomes. The following table summarizes the findings from research on the biotechnological production of long-chain DCDAs in fungi, which serve as analogues for understanding the potential, albeit undocumented, natural occurrence of compounds like this compound.
| Organism | Compound Class | Key Metabolic Pathway(s) | Research Focus |
| Candida tropicalis | Long-chain dicarboxylic acids (C12-C22) | ω-oxidation, β-oxidation (disrupted) | Metabolic engineering for enhanced production |
| Candida guilliermondii | Long-chain α,ω-dicarboxylic acids | ω-oxidation, β-oxidation | Exploration as a biocatalyst for DCA production |
| Yarrowia lipolytica | Long-chain dicarboxylic acids | ω-oxidation | Mentioned as a yeast species capable of ω-oxidation |
| Pichia strain | Long-chain dicarboxylic acids | ω-oxidation, β-oxidation (targeted for knockout) | Genetic modification to increase DCA yield |
Applications in Materials Science: Polymer Precursors Utilizing 2,11 Dioxododecanedioic Acid
Synthesis of Novel Polyesters
The synthesis of polyesters involves the formation of ester linkages between a dicarboxylic acid and a diol.
Polycondensation with Diols
Polycondensation is a standard method for synthesizing polyesters from dicarboxylic acids and diols. In a typical reaction, 2,11-Dioxododecanedioic acid would be reacted with a selected diol at elevated temperatures, often under a vacuum and in the presence of a catalyst, to drive the removal of the water byproduct and promote the formation of high molecular weight polymer chains. The choice of diol (e.g., short-chain aliphatic, long-chain aliphatic, or aromatic) would significantly impact the final properties of the polyester, such as its melting point, glass transition temperature, and mechanical strength.
Hypothetical Polycondensation Reaction Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Monomers | This compound, Diol (e.g., 1,4-Butanediol) | Reactants for polyester formation |
| Temperature | 180-240 °C | To provide activation energy for esterification |
| Pressure | Vacuum (low pressure) | To remove water and shift equilibrium towards polymer formation |
| Catalyst | Tin or Titanium-based compounds | To increase the reaction rate |
Synthesis of Novel Polyamides
Polyamides are formed through the reaction of a dicarboxylic acid with a diamine, creating amide linkages.
Polycondensation with Diamines
Similar to polyester synthesis, polyamides can be produced via melt polycondensation of a dicarboxylic acid and a diamine. The reaction involves heating the monomers to form a salt, which is then further heated under vacuum to drive off water and form the polyamide. The properties of the resulting polyamide, such as its strength, melting point, and chemical resistance, are determined by the specific dicarboxylic acid and diamine used. The introduction of this compound would yield a keto-polyamide, a specialty polymer class with potentially unique characteristics.
Development of Biodegradable and Biocompatible Polymer Materials
The structure of a polymer is a key determinant of its biodegradability and biocompatibility. The presence of ester or amide linkages in polyesters and polyamides makes them potentially susceptible to hydrolytic or enzymatic degradation.
Polymers derived from this compound would contain ketone groups in addition to ester or amide linkages. These functional groups could potentially serve as sites for enzymatic or microbial attack, possibly enhancing the biodegradability of the material compared to simple aliphatic polyesters or polyamides. However, without experimental data, the actual rate and mechanism of degradation remain speculative.
For a material to be considered biocompatible, it must not elicit a harmful response when in contact with biological systems. Biocompatibility is critical for polymers intended for medical applications. Any new polymer, including those hypothetically derived from this compound, would require extensive in vitro and in vivo testing to establish its biocompatibility.
Environmental Fate and Degradation Studies of 2,11 Dioxododecanedioic Acid
Abiotic Degradation Mechanisms
Comprehensive searches of available scientific literature and databases have yielded no specific studies on the abiotic degradation of 2,11-Dioxododecanedioic acid. Consequently, there is no empirical data available to detail its degradation through mechanisms such as photolysis, hydrolysis, or advanced oxidation processes.
Photolysis and Hydrolysis Studies
There are currently no published studies investigating the photolytic or hydrolytic degradation of this compound. Therefore, its stability in aqueous environments under the influence of sunlight and its rate of hydrolysis under various pH conditions remain uncharacterized.
Advanced Oxidation Processes (AOPs) for Degradation (e.g., hydroxyl radical generation)
No research has been conducted on the efficacy of advanced oxidation processes (AOPs) for the degradation of this compound. The reactivity of this compound with potent oxidizing agents like hydroxyl radicals, which are central to AOPs, has not been determined.
Biotic Degradation Mechanisms
Information regarding the biotic degradation of this compound is not present in the current scientific literature. The metabolic pathways in microorganisms and the specific enzymes that might be involved in its breakdown have not been identified.
Microbial Degradation Pathways and Microorganism Identification
There are no studies that have isolated or identified microorganisms capable of utilizing this compound as a substrate for growth or energy. As a result, no microbial degradation pathways have been proposed for this compound.
Enzymatic Biodegradation
The enzymatic processes that could lead to the biodegradation of this compound have not been investigated. There is no information on specific enzymes, such as oxidoreductases or hydrolases, that might catalyze the breakdown of its chemical structure.
Environmental Persistence and Transformation Products
Due to the absence of degradation studies, the environmental persistence of this compound is unknown. Similarly, no transformation or degradation products that might be formed under various environmental conditions have been identified.
Future Research Directions and Emerging Areas for 2,11 Dioxododecanedioic Acid Research
Advancements in Sustainable Synthesis Technologies
The industrial production of specialty chemicals like 2,11-Dioxododecanedioic acid is increasingly measured by its environmental footprint. Future research will prioritize the shift from conventional, often harsh, chemical synthesis routes to more sustainable and eco-efficient alternatives. Key areas of investigation include biocatalysis and green chemistry.
Biotechnological Production: Microbial fermentation and enzymatic processes offer a promising avenue for producing long-chain dicarboxylic acids from renewable feedstocks like plant oils and fatty acids. fraunhofer.deresearchgate.netacs.org Research efforts are focused on:
Metabolic Engineering: Genetically modifying microorganisms, such as yeasts (Candida tropicalis) and bacteria (Escherichia coli), to enhance the ω-oxidation pathway that converts fatty acids to dicarboxylic acids. nih.govacs.org A crucial strategy involves blocking the β-oxidation pathway, which degrades these acids, thereby increasing product accumulation. fraunhofer.de Engineered strains of C. tropicalis have already achieved high titers for similar molecules, producing up to 140 g/L of C12 dicarboxylic acid. nih.gov
Enzyme Engineering: Discovering and engineering novel enzymes, such as CYP450 monooxygenases and oxidases, with high selectivity and efficiency for producing specific keto-dicarboxylic acids. acs.orgnih.gov Protein engineering can tailor enzymes to perform complex, multi-step biotransformations in a single pot, reducing downstream processing needs. nih.gov
Photoenzymatic Decarboxylation: Exploring light-driven enzymatic reactions, such as those using photodecarboxylase from Chlorella variabilis (CvFAP), to convert dicarboxylic acids into valuable chemical intermediates, offering a green route to new molecules. nih.gov
Green Chemistry Approaches: Beyond biocatalysis, researchers are exploring catalytic routes that align with the principles of green chemistry, such as using renewable feedstocks and minimizing hazardous waste. mdpi.com This includes the development of catalytic systems for the selective oxidation of bio-based precursors under mild conditions to generate α-keto acids and related compounds. mdpi.com Another area of interest is ketonization, a process that converts carboxylic acids into ketones, which can be used to upgrade bio-oils and create valuable chemical building blocks. researchgate.netharvard.edu
| Synthesis Approach | Focus Area | Potential Advantage |
| Biotechnology | Metabolic Engineering of Yeasts/Bacteria | High yields from renewable feedstocks. |
| Protein Engineering of Oxidases | High selectivity for specific dicarboxylic acids. | |
| Green Chemistry | Catalytic Biomass Conversion | Use of renewable resources under mild conditions. |
| Photoenzymatic Reactions | Light-driven, sustainable transformations. |
Exploration of Novel Functional Materials Derived from the Compound
The presence of two carboxylic acid groups and two ketone functionalities makes this compound a versatile building block for advanced polymers and functional materials. longdom.org Long-chain dicarboxylic acids are known to impart flexibility, strength, and unique properties to polymers. palmarychem.com
Future research will likely focus on incorporating this compound as a monomer into various polymer backbones:
Polyesters and Polyamides: Creating novel polyesters, polyamides, and poly(ester-ether) elastomers. The long C12 chain can enhance elasticity and toughness, making these materials suitable for applications ranging from advanced textiles to biomedical devices. researchgate.netrsc.orgrsc.org For instance, elastomers derived from the related 1,12-dodecanedioic acid have shown remarkable biocompatibility and elastic recovery, highlighting the potential for medical applications like tissue engineering. rsc.orgrsc.org
High-Performance Plastics: Developing bio-based plastics with tailored properties. The ketone groups within the this compound structure offer potential sites for secondary chemical modifications or cross-linking, which could be used to fine-tune the mechanical, thermal, and degradation characteristics of the final material.
The goal is to develop a new class of sustainable polymers that combine high performance with biodegradability, addressing the urgent need for alternatives to petroleum-based plastics. researchgate.net
| Material Class | Potential Application | Key Benefit from this compound |
| Thermoplastic Elastomers | Medical Devices, Tissue Engineering | Enhanced flexibility, toughness, and biocompatibility. rsc.orgrsc.org |
| Polyamides/Polyesters | Advanced Fibers, Engineering Plastics | Improved mechanical properties and sustainability. researchgate.net |
| Functional Coatings/Adhesives | Specialty Industrial Uses | Unique properties derived from keto groups. |
Deeper Elucidation of Biochemical Mechanisms and Interactions
Long-chain dicarboxylic acids (LCDAs) are not just synthetic building blocks; they are also active metabolites in biological systems. nih.gov They are formed via ω-oxidation of fatty acids and are subsequently metabolized through peroxisomal β-oxidation, serving as an alternative energy source. nih.govscispace.com Research has shown that dietary supplementation with dodecanedioic acid (DC12) can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice, suggesting potential therapeutic applications for metabolic disorders. jci.orgnih.gov
Future research on this compound will aim to:
Map Metabolic Pathways: Determine how the ketone groups influence its uptake, transport, and catabolism in various tissues compared to its non-keto analogue, dodecanedioic acid.
Investigate Biological Activity: Assess its potential as a modulator of metabolic pathways. This includes studying its effects on gene expression related to fatty acid oxidation and gluconeogenesis. nih.gov
Explore Structure-Activity Relationships: Understand how its specific chemical structure relates to its biological effects, such as antioxidant or antimicrobial properties, which are observed in other natural carboxylic acids. mdpi.com
A deeper understanding of its biochemical role could open doors for its use in nutrition, pharmaceuticals, and in managing metabolic diseases. jci.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Emerging applications include:
Sustainable Synthesis Design: AI algorithms can analyze vast datasets of chemical reactions to predict optimal, sustainable synthesis routes, recommend catalysts, and define reaction conditions, minimizing trial-and-error experimentation. technologynetworks.comyoutube.com This approach can identify novel and more efficient pathways for production.
Functional Material Discovery: ML models can predict the properties of novel polymers before they are ever synthesized in a lab. techexplorist.commedium.com By inputting monomer structures like this compound, researchers can perform high-throughput virtual screening to identify polymer candidates with specific desired properties, such as high thermal stability or biodegradability. techexplorist.comacs.org This data-driven approach, part of a "Design-Build-Test-Learn" paradigm, guides researchers to the most promising materials, saving significant time and resources. nih.gov
Process Optimization: In a manufacturing setting, AI can be used to optimize fermentation and reaction parameters in real-time, maximizing yield and efficiency while reducing costs and waste. aimlprogramming.com
| AI/ML Application Area | Specific Task | Expected Outcome |
| Chemical Synthesis | Predicting reaction outcomes and conditions. | Accelerated discovery of efficient and sustainable production methods. technologynetworks.com |
| Materials Science | Screening virtual polymer libraries for target properties. | Rapid identification of high-performance, functional materials. techexplorist.comacs.org |
| Process Engineering | Real-time optimization of fermentation/reaction. | Increased manufacturing efficiency and reduced costs. |
Collaborative and Interdisciplinary Research Opportunities
The journey of a molecule like this compound from a laboratory concept to a commercial product with societal benefits requires a deeply collaborative and interdisciplinary approach. berkeley.edu Addressing the complex challenges of sustainability, material performance, and biological safety cannot be achieved within a single scientific silo. acs.orgresearchgate.net
Future progress will depend on building research frameworks that integrate expertise from diverse fields:
Chemistry and Chemical Engineering: To design and scale up sustainable synthesis processes.
Materials Science and Polymer Engineering: To fabricate and characterize novel materials derived from the compound. ucsb.edu
Biology and Biomedical Science: To elucidate its metabolic pathways and evaluate its biocompatibility and potential therapeutic effects.
Computational Science and Data Science: To apply AI and ML tools for predictive modeling and process optimization.
Environmental Science and Public Policy: To conduct life cycle assessments and ensure that new technologies are truly sustainable, safe, and economically viable. acs.org
By fostering these interdisciplinary interactions, the scientific community can create a holistic innovation ecosystem, guiding the development of technologies that are not only scientifically advanced but also beneficial to both the environment and society. berkeley.eduresearchgate.net
Q & A
Q. What are the validated synthetic routes for 2,11-Dioxododecanedioic acid, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via oxidation of dodecanedioic acid derivatives or enzymatic pathways. For example:
- Chemical synthesis: Controlled oxidation using catalysts like KMnO₄ or RuO₄ under acidic conditions (e.g., H₂SO₄) at 60–80°C yields ketone groups at positions 2 and 11. Optimize molar ratios to avoid over-oxidation (e.g., excess oxidant degrades the carbon chain) .
- Biological synthesis: Microbial fermentation (e.g., Candida tropicalis) modifies fatty acid precursors via β-oxidation pathways. Substrate specificity and pH (6.5–7.5) are critical for regioselectivity .
Q. How can researchers confirm the structural identity of this compound using analytical techniques?
Methodological Answer:
- NMR spectroscopy: Use H and C NMR to identify carbonyl peaks (δ 208–212 ppm for ketones) and carboxyl groups (δ 170–175 ppm). Compare with reference spectra from NIST or peer-reviewed datasets .
- Mass spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 258.3 (C₁₂H₁₈O₆). Fragmentation patterns should show losses of CO₂ (44 Da) and H₂O (18 Da) .
- FTIR: Detect characteristic stretches for ketones (C=O, ~1715 cm⁻¹) and carboxylic acids (O-H, ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
Methodological Answer: Conflicting stability reports may arise from impurities or environmental factors. Design experiments to:
- Assess thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C (recommended for dicarboxylic acids) vs. 25°C and monitor purity via HPLC .
- Evaluate incompatibilities: Test reactivity with strong acids/oxidizers (e.g., HNO₃, H₂O₂) using accelerated degradation studies. GC-MS can identify byproducts (e.g., acetic acid, aldehydes) .
Q. How do degradation products of this compound impact biological assays, and how can they be mitigated?
Methodological Answer: Degradation products (e.g., short-chain carboxylic acids) may interfere with cell viability or enzymatic assays.
Q. What advanced techniques are used to study the reactivity of this compound in polymer synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
